molecular formula C15H14N2 B1606408 N-Methyl-3-phenyl-1H-indol-1-amine CAS No. 57647-15-1

N-Methyl-3-phenyl-1H-indol-1-amine

Cat. No.: B1606408
CAS No.: 57647-15-1
M. Wt: 222.28 g/mol
InChI Key: IFFICPQMTHKYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-phenyl-1H-indol-1-amine (CAS 57647-15-1), with a molecular formula of C15H14N2 and a molecular weight of 222.292 g/mol, is a research chemical belonging to the indole class . This compound is characterized by a LogP of 3.51, indicating its lipophilicity, and is supplied for research applications . In a research context, this compound is presented as a derivative of the N-phenylindole scaffold. Scientific literature indicates that N-phenylindole derivatives are of significant interest in medicinal chemistry, particularly in the development of novel anti-tuberculosis agents. These compounds have been investigated as potent inhibitors targeting the polyketide synthase 13 (Pks13) enzyme in Mycobacterium tuberculosis . Pks13 is an essential enzyme that catalyzes the final step in the biosynthesis of mycolic acids, critical components of the mycobacterial cell wall, making it a promising target for new therapeutic strategies against tuberculosis . From an analytical perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for example, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

57647-15-1

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

N-methyl-3-phenylindol-1-amine

InChI

InChI=1S/C15H14N2/c1-16-17-11-14(12-7-3-2-4-8-12)13-9-5-6-10-15(13)17/h2-11,16H,1H3

InChI Key

IFFICPQMTHKYEI-UHFFFAOYSA-N

SMILES

CNN1C=C(C2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

CNN1C=C(C2=CC=CC=C21)C3=CC=CC=C3

Other CAS No.

57647-15-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with N-Methyl-3-phenyl-1H-indol-1-amine, differing in substituent positions or functional groups:

Compound Name Substituents Molecular Formula Molecular Weight Key References
N,1-Dimethyl-N-phenyl-1H-indol-3-amine N-Methyl, N-Phenyl (position 1); amine at position 3 C₁₆H₁₆N₂ 236.31
2-(6-Methoxy-1H-indol-3-yl)-N-methylethan-1-amine 6-Methoxy (indole); N-methyl ethylamine chain C₁₂H₁₆N₂O 204.27
N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine N,N-Dimethylamine; methyl at indole nitrogen C₁₁H₁₅N₂ 175.25
5-(1H-Indol-3-ylmethyl)-N-(substituted phenyl)-1,2,4-thiadiazol-2-amine Thiadiazole ring; indole-methyl substituent; variable phenyl groups Varies Varies

Physicochemical Properties

  • Solubility : 2-(6-Methoxy-1H-indol-3-yl)-N-methylethan-1-amine is typically stored at 2–8°C in solution (25 µL, 10 mM) .
  • Spectroscopic Data : ¹H-NMR signals for indole derivatives often include aromatic protons (δ 6.0–8.0 ppm) and methyl/methylene groups (δ 2.0–3.5 ppm) .

Key Differences and Implications

Substituent Position :

  • This compound (hypothetical structure) has phenyl at position 3 and methyl/amine at position 1. In contrast, N,1-Dimethyl-N-phenyl-1H-indol-3-amine places phenyl and methyl on the indole nitrogen, with an amine at position 3 . This positional variance may alter electron distribution and receptor binding.
  • Thiadiazole-containing analogs (e.g., ) introduce heterocyclic rings, enhancing antimicrobial activity but reducing solubility.

Biological Impact :

  • Methyl or methoxy groups at position 6 (e.g., ) improve membrane permeability due to increased lipophilicity.
  • Bulky substituents (e.g., phenyl in ) may sterically hinder interactions with enzymes or receptors.

Preparation Methods

Intermolecular Redox Amination of Indolines

This method, adapted from Tunge et al., involves reacting indoline derivatives with nitroso compounds to form N-aryl-1-aminoindoles. For N-Methyl-3-phenyl-1H-indol-1-amine , the steps would include:

  • Step 1 : Synthesis of 3-phenylindoline via Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura) to introduce the phenyl group at position 3.
  • Step 2 : Redox amination of 3-phenylindoline with a nitroso compound (e.g., nitrosobenzene) in the presence of a catalyst (e.g., PhCOOH/Ph$$2$$Se$$2$$). This forms an N-aryl-1-aminoindoline intermediate.
  • Step 3 : Oxidation of the indoline to indole using agents like MnO$$_2$$ or DDQ.
  • Step 4 : Methylation of the N-aryl amine using methyl iodide (CH$$_3$$I) and a base (e.g., NaH) to replace the aryl group with a methyl group.

Key Data :

  • Yield for analogous N-aryl-1-aminoindoles: ~50–67%.
  • Purification: Column chromatography (e.g., EtOAc/hexane).

Direct Functionalization of Indole via Electrophilic Substitution

This approach leverages the reactivity of indole’s electron-rich ring system:

  • Step 1 : Introduce the phenyl group at position 3 via Friedel-Crafts acylation using benzoyl chloride followed by reduction (e.g., Clemmensen or Wolff-Kishner) to yield 3-phenylindole.
  • Step 2 : Methylamination at position 1 :
    • Protect the indole NH with a temporary group (e.g., SEM or Boc).
    • Perform directed ortho-metalation (e.g., LDA) at position 1, followed by reaction with methylamine or methyl electrophiles (e.g., CH$$_3$$OTf).
    • Deprotect to yield the target compound.

Challenges :

  • Competing dimerization/oligomerization at position 1 without protection.
  • Low regioselectivity if unprotected.

Cross-Coupling and Buchwald-Hartwig Amination

A modern tandem approach combining cross-coupling and C–N bond formation:

  • Step 1 : Synthesize 3-bromoindole via bromination (e.g., NBS in DMF).
  • Step 2 : Suzuki-Miyaura coupling with phenylboronic acid to install the phenyl group at position 3.
  • Step 3 : Buchwald-Hartwig amination at position 1 using methylamine and a palladium catalyst (e.g., Pd$$2$$(dba)$$3$$/Xantphos).

Optimization Notes :

  • Use microflow reactors to suppress side reactions (e.g., dimerization) during amination.
  • Typical yields for analogous reactions: 40–70%.

Reductive Amination of Indole-1-carbaldehyde

A two-step sequence involving aldehyde intermediates:

  • Step 1 : Vilsmeier-Haack formylation of indole to generate 1-formylindole.
  • Step 2 : Condensation with methylamine to form an imine, followed by reduction (e.g., NaBH$$_4$$) to yield the secondary amine.
  • Step 3 : Introduce the phenyl group at position 3 via cross-coupling (e.g., Negishi or Stille).

Limitations :

  • Low stability of 1-formylindole derivatives.
  • Requires orthogonal protection strategies for multi-step synthesis.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Redox Amination High regioselectivity Requires indoline precursors 50–67%
Electrophilic Substitution Direct functionalization Competing dimerization/oligomerization 30–50%
Cross-Coupling/Amination Compatible with diverse substrates Palladium catalyst cost 40–70%
Reductive Amination Mild conditions Unstable intermediates 25–45%

Key Findings from Research

  • Microflow reactors significantly improve yields in reactions involving unstable intermediates (e.g., (1H-indol-3-yl)methyl electrophiles).
  • N-Methylation is most efficiently achieved using CH$$_3$$I/NaH in anhydrous solvents (e.g., DMF or THF).
  • Purification typically requires chromatography (e.g., silica gel with EtOAc/hexane).

Q & A

Basic: What synthetic methodologies are recommended for N-Methyl-3-phenyl-1H-indol-1-amine, and how can reaction conditions be optimized for high yield?

Answer:
The synthesis typically involves multi-step reactions:

Indole Core Formation : Cyclization of substituted anilines with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., Fischer indole synthesis) .

N-Methylation : Reaction of the indole intermediate with methylating agents (e.g., methyl iodide) in the presence of a base like potassium carbonate.

Phenyl Group Introduction : Cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts to attach the phenyl moiety .
Optimization :

  • Use inert atmospheres (N₂/Ar) and polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Catalyst systems (e.g., Pd(PPh₃)₄) and ligand-to-metal ratios should be calibrated to minimize side reactions .
  • Monitor reaction progress via TLC or HPLC-MS .

Basic: Which analytical techniques are most reliable for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and methyl group integration. Aromatic protons in the indole and phenyl rings show distinct splitting patterns .
  • X-ray Crystallography : Resolves 3D conformation and validates bond angles/planarity of the indole core (SHELX software is widely used for refinement) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion for C₁₆H₁₆N₂) .
  • FT-IR : Identifies N-H stretching (indole NH) and C-N vibrations (methylamine group) .

Basic: What in vitro models are suitable for preliminary bioactivity screening of this compound?

Answer:

  • Antioxidant Activity : DPPH and FRAP assays quantify free radical scavenging capacity .
  • Antimicrobial Screening : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: How can discrepancies between in vitro and in vivo bioactivity data be systematically addressed?

Answer:

  • Meta-Analysis : Compare results across multiple assays (e.g., FRAP vs. DPPH for antioxidants) to identify assay-specific biases .
  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS in plasma to determine if poor absorption limits in vivo efficacy .
  • Metabolite Identification : Use HPLC-HRMS to detect active metabolites that may contribute to observed effects .

Advanced: What computational approaches predict the interaction of this compound with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding (e.g., serotonin receptors due to indole similarity) .
  • Molecular Dynamics (MD) Simulations : GROMACS/AMBER evaluates binding stability over time (≥50 ns simulations recommended) .
  • QSAR Modeling : Correlates substituent effects (e.g., methyl vs. halogen groups) with activity using descriptors like logP and HOMO-LUMO gaps .

Advanced: What strategies enhance the detection sensitivity of this compound in complex biological matrices?

Answer:

  • Sample Preparation : Solid-phase extraction (SPE) with C18 columns to isolate the compound from blood/urine .
  • LC-MS/MS : Use a reverse-phase C18 column (2.1 × 50 mm, 1.7 µm) with ESI⁺ ionization. MRM transitions (e.g., m/z 237 → 145) improve specificity .
  • Internal Standards : Deuterated analogs (e.g., N-Methyl-d₃-3-phenyl-1H-indol-1-amine) correct for matrix effects .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the phenyl ring to enhance receptor binding affinity .
  • Methyl Group Replacement : Replace N-methyl with bulkier alkyl chains (e.g., ethyl, isopropyl) to modulate lipophilicity and BBB penetration .
  • Heterocyclic Modifications : Substitute the indole core with azaindole or carbazole to explore new target interactions .

Advanced: What experimental controls are critical for ensuring reproducibility in bioactivity assays?

Answer:

  • Positive/Negative Controls : Include ascorbic acid (DPPH/FRAP) and doxorubicin (cytotoxicity) to validate assay conditions .
  • Solvent Controls : Test DMSO/EtOH at concentrations ≤0.1% to rule out solvent interference .
  • Replicate Experiments : Perform triplicate measurements with independent compound batches to assess batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.